Diacetolol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLYGXRMVLYFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

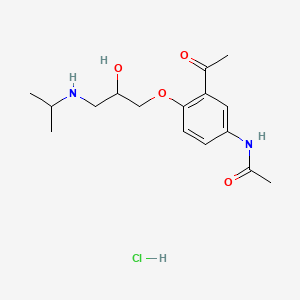

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28197-69-5 (Parent) |

Source

|

| Record name | Diacetolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30995036 |

Source

|

| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73899-76-0, 69796-04-9 |

Source

|

| Record name | Diacetolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73899-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETOLOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN9199S55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and chemical properties of Diacetolol hydrochloride

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Diacetolol Hydrochloride

Introduction

Diacetolol, with the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide, is the principal and pharmacologically active metabolite of the widely prescribed cardioselective β-adrenergic receptor antagonist, Acebutolol.[1][2][3] As a beta-blocker, Diacetolol contributes significantly to the therapeutic effects of its parent drug, including the management of hypertension and cardiac arrhythmias.[3][4] It exhibits β1-selectivity and possesses intrinsic sympathomimetic activity (ISA).[1] Beyond its in vivo role, Diacetolol hydrochloride serves as a critical reference standard in the pharmaceutical industry. It is classified as Acebutolol EP Impurity B and Acebutolol USP Related Compound B, making its synthesis, characterization, and purity analysis essential for the quality control and regulatory compliance of Acebutolol drug products.[5][6] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and analytical methodologies pertaining to Diacetolol hydrochloride, tailored for researchers, scientists, and drug development professionals.

Chemical Identity

A precise understanding of the molecule's identity is fundamental to all scientific investigation. The key identifiers for Diacetolol and its hydrochloride salt are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide hydrochloride | [2][7] |

| Synonyms | Diacetolol HCl; Acetylacebutolol; Acebutolol EP Impurity B; Acebutolol USP RC B | [5][6][8] |

| CAS Number | 73899-76-0 (Hydrochloride Salt); 22568-64-5 (Free Base) | [8][9][10] |

| Molecular Formula | C₁₆H₂₄N₂O₄ · HCl | [10] |

| Molecular Weight | 344.83 g/mol | [8][10] |

Synthesis of Diacetolol Hydrochloride

The origin of Diacetolol is unique in that its primary route of formation is metabolic. However, for its use as a reference standard, direct chemical synthesis is necessary. This section details both pathways.

Metabolic Synthesis Pathway

In vivo, Diacetolol is not synthesized directly but is the product of the extensive first-pass metabolism of Acebutolol, occurring primarily in the liver.[11] This biotransformation is a crucial aspect of Acebutolol's pharmacokinetic profile and involves a sequential two-step process:

-

Hydrolysis: The butanamide side chain of Acebutolol is enzymatically hydrolyzed, cleaving the butyl group to form a primary amine intermediate.[11]

-

N-acetylation: This primary amine is then rapidly acetylated, yielding the characteristic acetamide group of Diacetolol.[11]

This metabolic cascade underscores the importance of Diacetolol in the overall therapeutic effect of the parent drug.

Caption: Metabolic conversion of Acebutolol to Diacetolol in the liver.

Proposed Chemical Synthesis Pathway

The synthesis of Diacetolol hydrochloride as a reference standard requires a controlled, reproducible chemical process. While specific literature detailing this exact synthesis is sparse, a chemically sound pathway can be constructed based on well-established reactions for beta-blockers and related pharmaceutical impurities.[12] The proposed synthesis starts from the commercially available N-(4-hydroxyphenyl)acetamide.

Step 1: Friedel-Crafts Acylation. The starting material, N-(4-hydroxyphenyl)acetamide, undergoes a Friedel-Crafts acylation to introduce an acetyl group onto the benzene ring, ortho to the hydroxyl group. This reaction yields the key intermediate, N-(3-acetyl-4-hydroxyphenyl)acetamide.

Step 2: Williamson Ether Synthesis. The phenolic hydroxyl group of the intermediate is deprotonated with a suitable base (e.g., sodium hydride) and reacted with epichlorohydrin. This reaction forms an epoxide intermediate via Williamson ether synthesis.

Step 3: Epoxide Ring-Opening. The resulting epoxide is then subjected to a nucleophilic attack by isopropylamine. The amine selectively attacks the less sterically hindered terminal carbon of the epoxide, opening the ring to form the Diacetolol free base.

Step 4: Salt Formation. Finally, the Diacetolol free base is dissolved in an appropriate solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the stable, crystalline Diacetolol hydrochloride salt.

Caption: Proposed workflow for the chemical synthesis of Diacetolol hydrochloride.

Physicochemical Properties

The physical and chemical properties of Diacetolol hydrochloride are critical for its handling, formulation, and analytical characterization.

| Property | Value / Description | Reference(s) |

| Appearance | White to off-white solid/powder. | [1][13] |

| Solubility | Soluble in methanol (MeOH) and ethanol. Soluble in DMSO (free base, up to 100 mg/mL). | [1][8][13] |

| Melting Point | Specific experimental data is not readily available in the literature. For cardiovascular drugs of similar molecular weight, the majority have melting points in the 100-200 °C range. | [8][14] |

| pKa | A specific experimental value is not published. The basicity is attributed to the secondary amine (pKa typically ~9-10 for similar structures), which is the site of protonation for the hydrochloride salt. | [15] |

Analytical Methodologies

The quantification and purity assessment of Diacetolol hydrochloride are predominantly achieved using High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis.[1]

Protocol: Purity Determination by Stability-Indicating RP-HPLC

This protocol describes a self-validating system for determining the purity of a Diacetolol hydrochloride reference standard and for detecting potential degradation products. The causality for the selection of parameters is based on common practices for analyzing polar, aromatic compounds like beta-blockers.[16][17]

1. Objective: To quantify the purity of Diacetolol hydrochloride and separate it from any potential impurities or degradants using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Materials & Reagents:

-

Diacetolol Hydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (ACS Grade)

-

Orthophosphoric Acid (ACS Grade)

-

Water (HPLC Grade)

-

Class A Volumetric Glassware

3. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (The C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and resolution for moderately polar analytes like Diacetolol.)

-

Mobile Phase: A mixture of aqueous phosphate buffer and acetonitrile. A typical starting point is a 60:40 (v/v) ratio of Buffer:Acetonitrile.

-

Buffer Preparation: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid. (A pH of 3.0 ensures that the secondary amine of Diacetolol is fully protonated, leading to sharp, symmetrical peaks.)

-

-

Flow Rate: 1.0 mL/min. (This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.)

-

Detection: UV at 235 nm. (This wavelength is selected based on the UV absorbance maxima of the substituted acetanilide chromophore.)

-

Column Temperature: 30 °C. (Maintaining a constant column temperature ensures reproducible retention times.)

-

Injection Volume: 10 µL.

4. Standard & Sample Preparation:

-

Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Diacetolol Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution.

5. System Suitability: Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: Not more than 2.0 for the Diacetolol peak.

-

Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the replicate injections.

6. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform system suitability injections.

-

Inject a blank (mobile phase) to ensure no system peaks interfere.

-

Inject the Standard Solution and the Sample Solution in duplicate.

-

Record the chromatograms and integrate the peak areas.

7. Calculation of Purity: The purity of the sample is calculated as a percentage using the area normalization method, or by comparison to the reference standard if assaying for potency.

Caption: Experimental workflow for the HPLC purity analysis of Diacetolol HCl.

Chemical Stability and Degradation Profile

Understanding a molecule's stability is paramount in drug development. Forced degradation (stress testing) studies are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.

Protocol: Forced Degradation Study

1. Objective: To investigate the intrinsic stability of Diacetolol hydrochloride under various stress conditions and to identify its primary degradation pathways. A target degradation of 5-20% is generally considered optimal for revealing potential degradants without completely consuming the parent compound.[13]

2. Stress Conditions: The parent drug, Acebutolol, is known to be labile under hydrolytic (acidic and basic) and photolytic conditions.[1] Therefore, these conditions are critical to investigate for Diacetolol.

-

Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of Diacetolol HCl in 0.1 M HCl.

-

Incubate at 60 °C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a 1 mg/mL solution of Diacetolol HCl in 0.1 M NaOH.

-

Incubate at 60 °C for 8 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a 1 mg/mL solution of Diacetolol HCl in 3% H₂O₂.

-

Store at room temperature for 24 hours.

-

Dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid Diacetolol HCl powder in an oven at 105 °C for 48 hours.

-

Dissolve the stressed powder in mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a 1 mg/mL solution of Diacetolol HCl to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

Analyze by HPLC, comparing against a control solution protected from light.

-

3. Likely Degradation Pathways: Based on the structure of Diacetolol and known degradation pathways of Acebutolol, the following transformations are plausible:

-

Hydrolysis of the Acetamide Group: Under strong acidic or basic conditions, the N-acetyl group could be hydrolyzed to yield the corresponding primary amine (the same intermediate seen in the metabolic pathway of Acebutolol).

-

Side-Chain Oxidation: The secondary alcohol on the propanolamine chain is a potential site for oxidation to a ketone.

-

Dehydration: The secondary alcohol could also undergo dehydration.

The resulting stressed samples would be analyzed by the validated stability-indicating HPLC method, and any significant degradation peaks would be further characterized, typically using LC-MS/MS to elucidate their structures.

Conclusion

Diacetolol hydrochloride is a molecule of dual importance: it is the pharmacologically active metabolite of Acebutolol and a regulatory-required impurity standard. Its synthesis is primarily a biological process, yet its preparation as a chemical standard relies on fundamental organic reactions. A thorough understanding of its physicochemical properties, analytical behavior, and stability profile is essential for professionals in drug development and quality control. The methodologies and data presented in this guide provide a robust framework for the synthesis, characterization, and analysis of this critical pharmaceutical compound.

References

-

Basil, B., & Jordan, R. (1982). Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol. European Journal of Pharmacology, 80(1), 47–56. [Link]

-

Gulaid, A. A., et al. (1981). Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol. British Journal of Clinical Pharmacology, 12(3), 424–426. [Link]

-

Wikipedia contributors. (2026). Diacetolol. Wikipedia, The Free Encyclopedia. [Link]

-

Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Synchemia. (n.d.). Acebutolol EP Impurity B. Retrieved January 16, 2026, from [Link]

-

Rakibe, U. D., et al. (2018). Degradation pathway of acebutolol. ResearchGate. [Link]

-

Patel, K., et al. (2011). Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 183–187. [Link]

-

ALLMPUS. (n.d.). ACEBUTOLOL EP IMPURITY B. Retrieved January 16, 2026, from [Link]

-

Thibonnier, M., et al. (1982). Antihypertensive effect of diacetolol in essential hypertension. British Journal of Clinical Pharmacology, 13(4), 533–537. [Link]

-

Wang, J., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. ChemistryOpen, 8(8), 1026–1039. [Link]

-

Szakács, Z., & Noszál, B. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(22), 5469. [Link]

-

National Center for Biotechnology Information. (n.d.). Diacetolol. PubChem Compound Database. [Link]

-

Haddad, S. F., & Al-Ashmawi, M. I. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238. [Link]

-

Gulaid, A. A., et al. (1981). Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol. British Journal of Clinical Pharmacology, 12(3), 424P–426P. [Link]

-

da Silva, A. C., et al. (2002). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 13(6), 851-857. [Link]

-

CAS. (n.d.). Diacetolol hydrochloride. CAS Common Chemistry. Retrieved January 16, 2026, from [Link]

-

Li, Y., et al. (2022). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information. [Link]

-

Rakibe, U. D., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(6), 357–365. [Link]

-

MySkinRecipes. (n.d.). N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide. Retrieved January 16, 2026, from [Link]

-

U.S. Food & Drug Administration. (n.d.). DIACETOLOL HYDROCHLORIDE. precisionFDA. [Link]

-

U.S. Food & Drug Administration. (n.d.). DIACETOLOL HYDROCHLORIDE, (R)-. gsrs. [Link]

-

Artis Standards. (n.d.). Diacetolol Hydrochloride. Retrieved January 16, 2026, from [Link]

-

Suneetha, A., & Rao, D. (2014). A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Scientia Pharmaceutica, 82(2), 295–306. [Link]

-

El-Gindy, A., et al. (2005). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Journal of Applied Sciences Research, 1(2), 169-176. [Link]

-

Veeprho. (n.d.). Acebutolol EP Impurity B | CAS 73899-76-0. Retrieved January 16, 2026, from [Link]

-

OUCI. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

-

ResearchGate. (2018). Excretion of Acebutolol and its Major Metabolite Diacetolol into Infant Blood Circulation and the Breast Milk. [Link]

-

Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(2), 119-127. [Link]

Sources

- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacetolol - Wikipedia [en.wikipedia.org]

- 3. Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide [myskinrecipes.com]

- 6. Diacetolol | C16H24N2O4 | CID 50894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Diacetolol Hydrochloride - Acanthus Research [acanthusresearch.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. pharmtech.com [pharmtech.com]

- 11. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ajpsonline.com [ajpsonline.com]

- 16. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Pharmacokinetics and bioavailability of Diacetolol hydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Diacetolol Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Clinical Significance of a Primary Metabolite

Diacetolol is the major and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist, acebutolol.[1][2] Upon oral administration of acebutolol, the parent drug undergoes extensive first-pass hepatic biotransformation, resulting in the formation of diacetolol, an N-acetyl derivative.[3] This metabolite is not merely a byproduct; it is equipotent to acebutolol and contributes significantly to the overall therapeutic effect.[2][3] Therefore, a comprehensive understanding of the pharmacokinetic profile and bioavailability of diacetolol itself is paramount for researchers, scientists, and drug development professionals. An accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing strategies, predicting drug-drug interactions, and ensuring clinical efficacy and safety, particularly in special populations.

This technical guide provides a detailed examination of the pharmacokinetic journey of diacetolol. We will dissect quantitative data from pivotal studies, elucidate the experimental methodologies used to derive this information, and explore the intrinsic and extrinsic factors that influence its disposition in the body.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

A molecule's intrinsic physicochemical properties are the primary determinants of its interaction with the complex biological system. These characteristics govern its ability to be absorbed, distribute into tissues, and be eliminated from the body.[4] Diacetolol is a relatively hydrophilic compound, a feature that profoundly influences its distribution profile.[2]

| Property | Value | Reference |

| Chemical Name | N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide | |

| Molecular Formula | C₁₆H₂₄N₂O₄ | |

| Molecular Weight | 308.37 g/mol | |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in methanol and ethanol | [5] |

The hydrophilicity suggested by its structure and solubility is a key factor in its limited penetration into the central nervous system and its reliance on renal pathways for elimination.[2]

The Pharmacokinetic Profile: An ADME Deep Dive

The clinical action of diacetolol is intrinsically linked to its concentration-time profile in the plasma. This profile is shaped by the interplay of its absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

When acebutolol is administered orally, diacetolol appears in the plasma, reaching peak concentrations about 3.5 hours post-dose.[3] However, to truly understand its absorption characteristics, it is essential to examine studies where diacetolol itself was administered.

A key study in six healthy male volunteers investigated the absolute bioavailability of diacetolol following single oral doses of 100 mg, 400 mg, and 800 mg, compared against a 100 mg intravenous injection.[6] The results indicated that the oral bioavailability (F) was incomplete and appeared to increase slightly with the dose, although the differences were not statistically significant.[6][7]

| Oral Dose (mg) | Bioavailability (F) (mean ± SD) |

| 100 | 0.302 ± 0.052 |

| 400 | 0.363 ± 0.052 |

| 800 | 0.426 ± 0.068 |

| Data sourced from Flouvat et al., 1981.[6] |

This finding of incomplete bioavailability suggests two possibilities: either the absorption of diacetolol from the gastrointestinal tract is incomplete, or the molecule itself undergoes a first-pass effect when administered orally.[6] It is noteworthy that when the parent drug, acebutolol, is administered, food intake does not significantly affect the area under the curve (AUC), though it may slightly decrease the rate of absorption and the peak concentration.[2]

Distribution

Once absorbed, diacetolol's distribution is governed by its physicochemical properties. Its relatively hydrophilic nature limits its ability to cross lipid-rich barriers like the blood-brain barrier, resulting in minimal detected quantities in the cerebrospinal fluid (CSF).[2] This is a crucial characteristic for a beta-blocker, as it may correlate with a lower incidence of central nervous system side effects.

Furthermore, diacetolol exhibits a low affinity for binding to plasma proteins, with a binding rate of approximately 6-9%.[8] This high fraction of unbound, pharmacologically active drug in the circulation ensures its ready availability to target β-adrenoceptors.

Metabolism

Diacetolol is the product of the N-acetylation of acebutolol's primary amine metabolite.[1] This metabolic conversion is a critical step in the overall disposition of acebutolol. The efficiency of this pathway can be influenced by factors such as liver function. Studies in animal models have shown that induced hepatic failure significantly reduces the formation of diacetolol from acebutolol, leading to higher plasma concentrations of the parent drug.[7][9]

Caption: Metabolic conversion of Acebutolol to its active metabolite, Diacetolol.

Excretion

The elimination of diacetolol from the body occurs through both renal and non-renal pathways.[1] However, the primary route is excretion via the kidneys.[2] There is a well-established linear relationship between the renal clearance of diacetolol and creatinine clearance, a key indicator of renal function.[2] This makes dose adjustments a critical consideration for patients with renal impairment.

Data from pharmacokinetic studies show that renal clearance accounts for approximately two-thirds of the total body clearance of diacetolol.[6] The elimination half-life of diacetolol is notably longer than that of its parent compound, acebutolol, ranging from 8 to 13 hours, compared to 3 to 4 hours for acebutolol.[3][10] This longer half-life is a major contributor to the sustained therapeutic effect of acebutolol administration.

Summary of Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for diacetolol, collated from studies involving its direct oral administration to healthy volunteers.

| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | 800 mg Dose | Reference |

| Cmax (ng/mL) | 177 | 243 | 807 | 1,306 | [11] |

| Tmax (hours) | 4.4 | 4.0 | 5.2 | 4.4 | [11] |

| Plasma Half-Life (t½) (hours) | 12.27 ± 1.00 | - | 12.82 ± 1.59 | 13.05 ± 1.22 | [6] |

| IV Half-Life (t½) (hours) | 7.94 ± 0.26 (from 100 mg IV dose) | - | - | - | [6] |

| Total Body Clearance (L/h) | 15.9 ± 1.2 (from 100 mg IV dose) | - | - | - | [6] |

| Renal Clearance (L/h) | 10.2 ± 0.8 (from 100 mg IV dose) | - | - | - | [6] |

Cmax and Tmax data are mean values from Gulaid et al., 1981.[11] Half-life and Clearance data are mean ± SD from Flouvat et al., 1981.[6]

Methodologies for Pharmacokinetic Analysis

The trustworthiness of pharmacokinetic data relies on robust and validated experimental and analytical methods. The protocols described below represent the standard for generating the type of data discussed in this guide.

Experimental Protocol: Human Bioavailability Study

This protocol is based on the randomized, crossover study design used to determine the bioavailability of diacetolol.[1][6]

-

Subject Recruitment: Enroll a cohort of healthy male volunteers (e.g., n=6), aged 22-30 years, after obtaining informed consent. Subjects should be free of significant medical conditions and abstain from other medications.

-

Study Design: Employ a randomized, four-period crossover design with a washout period of at least one week between phases.

-

Dosing:

-

Phase 1 (IV): Administer a single 100 mg intravenous injection of diacetolol hydrochloride over a fixed period.

-

Phases 2-4 (Oral): Administer single oral doses of 100 mg, 400 mg, and 800 mg of diacetolol hydrochloride in random order.

-

-

Sample Collection:

-

Blood: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specific time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma Separation: Centrifuge blood samples immediately to separate plasma. Store plasma samples at -20°C or lower until analysis.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

-

Determine absolute bioavailability (F) for each oral dose using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral).

-

Analytical Protocol: HPLC Quantification in Plasma

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying diacetolol in biological matrices.[5][9]

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples.

-

To 1 mL of plasma, add a deuterated internal standard (e.g., Diacetolol-D7) to account for extraction variability.

-

Add 2 mL of a precipitating agent (e.g., acetonitrile or methanol), vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength or fluorescence detection for higher sensitivity.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of diacetolol.

-

Process these standards alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Determine the concentration of diacetolol in the study samples by interpolation from the calibration curve.

-

Caption: General experimental workflow for a clinical pharmacokinetic study.

Conclusion: A Profile of Sustained Activity

The pharmacokinetic profile of diacetolol hydrochloride is characterized by its formation via extensive first-pass metabolism of acebutolol, a longer elimination half-life than its parent compound, and a primary reliance on renal excretion.[1][2][6] Its incomplete oral bioavailability and hydrophilic nature are defining features that govern its clinical application.[2][6] For the drug development professional, this profile underscores the critical importance of assessing renal function in patients and highlights diacetolol's role as the principal mediator of acebutolol's sustained beta-blocking activity.[2][11] The methodologies outlined provide a validated framework for the continued investigation and characterization of this and other clinically significant active metabolites.

References

- MBBS NAIJA. (2024). Pharmacology of Acebutolol (Diacetolol) ; Overview, Pharmacokinetics, Mechanism of action, Uses. YouTube.

- BenchChem. (n.d.). Pharmacokinetics and Metabolism of Diacetolol: A Comprehensive Technical Guide. BenchChem.

- Flouvat, B., Roux, A., Chau, N. P., Viallet, M., Andre-Fouet, X., Woehrle, R., & Gregoire, J. (1981). Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol. European Journal of Clinical Pharmacology, 19(4), 287–292.

- Ryan, J. R. (1985). Clinical pharmacology of acebutolol. American Heart Journal, 109(5 Pt 2), 1131–1136.

- DailyMed. (n.d.). Label: ACEBUTOLOL HYDROCHLORIDE capsule. U.S. National Library of Medicine.

- BenchChem. (n.d.). Application Notes and Protocols for Diacetolol as a Reference Standard in Pharmacology. BenchChem.

- ResearchGate. (n.d.). Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure. ResearchGate.

- Gulaid, A., James, I. M., Kaye, C. M., Lewellen, O. R., Roberts, E., Sankey, M., Smith, S., & Thomas, P. (1981). Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol. British Journal of Clinical Pharmacology, 11(4), 411–413.

- Choi, Y. M., Lee, W. I., & Lee, M. G. (1995). Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure. Biopharmaceutics & Drug Disposition, 16(5), 403–413.

- DailyMed. (n.d.). Label: ACEBUTOLOL HYDROCHLORIDE capsule. U.S. National Library of Medicine.

- National Center for Biotechnology Information. (n.d.). Diacetolol. PubChem.

- Gulaid, A., James, I. M., Kaye, C. M., Lewellen, O. R., Roberts, E., Sankey, M., Smith, S., & Thomas, P. (1981). Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol. British Journal of Clinical Pharmacology, 11(4), 411–413.

- Routledge, P. A., & Shand, D. G. (1983). Lack of effect of liver disease on the pharmacokinetics of acebutolol and diacetolol: A single dose study. British Journal of Clinical Pharmacology, 15(6), 725–727.

- National Center for Biotechnology Information. (n.d.). Acebutolol Hydrochloride. PubChem.

- Fiveable. (n.d.). Physicochemical properties. Fiveable.

- Unknown. (n.d.). Lesson 2: Physico-chemical and analytical properties of drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DailyMed - ACEBUTOLOL HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]

- 3. DailyMed - ACEBUTOLOL HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acebutolol Hydrochloride | C18H29ClN2O4 | CID 441307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Diacetolol hydrochloride absorption, distribution, metabolism, and excretion (ADME)

An In-Depth Technical Guide to the ADME Profile of Diacetolol Hydrochloride

Authored by a Senior Application Scientist

Introduction

Diacetolol hydrochloride is the primary and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist, acebutolol.[1][2] As an anti-arrhythmic agent and beta-blocker, diacetolol itself contributes significantly to the therapeutic effects observed after the administration of its parent drug, acebutolol.[2][3] A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of diacetolol is therefore critical for drug development professionals, researchers, and clinicians to optimize therapeutic strategies and ensure patient safety. This guide provides a comprehensive overview of the pharmacokinetic profile of diacetolol, synthesizing data from key studies and explaining the causality behind the experimental designs used to elucidate its behavior in the body.

Absorption and Bioavailability

The appearance of diacetolol in systemic circulation is primarily a result of the metabolism of its parent drug, acebutolol.

Formation via First-Pass Metabolism

Following oral administration, acebutolol is well-absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[1] This metabolic process is what generates diacetolol. Plasma concentrations of diacetolol typically peak approximately 4 hours after an oral dose of acebutolol.[1][4]

Oral Bioavailability of Diacetolol

Studies have also been conducted to determine the bioavailability of diacetolol when administered directly. A key study investigated its pharmacokinetics in healthy subjects, revealing that its oral bioavailability is dose-dependent, though the differences observed were not statistically significant.[5] This suggests either a first-pass effect or incomplete absorption of diacetolol itself when administered orally.[5]

Table 1: Oral Bioavailability of Diacetolol in Healthy Subjects [5]

| Oral Dose (mg) | Bioavailability (F) (mean ± SD) |

| 100 | 0.302 ± 0.052 |

| 400 | 0.363 ± 0.052 |

| 800 | 0.426 ± 0.068 |

Experimental Protocol: Bioavailability Study in Healthy Volunteers

The causality behind this experimental design is to directly quantify the fraction of orally administered diacetolol that reaches systemic circulation compared to an intravenous administration, which is considered 100% bioavailable.

Objective: To determine the absolute bioavailability and pharmacokinetics of diacetolol at different oral doses.

Study Design: A randomized, crossover study was conducted.[5] This design is robust as each subject serves as their own control, minimizing inter-individual variability.

Subjects: Six healthy male volunteers, aged 22-30 years.[5]

Dosing Regimen:

-

A single intravenous (IV) injection of 100 mg of diacetolol.

-

Single oral doses of 100 mg, 400 mg, and 800 mg of diacetolol, administered in random order with a washout period between each dose.[5]

Sample Collection:

-

Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Urine was also collected to assess renal clearance.[5]

Analytical Method: Plasma and urine concentrations of diacetolol were determined by a spectrofluorometric method.[5] This method provides the necessary sensitivity and specificity to quantify the drug in biological matrices.

Distribution

The distribution of a drug determines its concentration at the site of action and in various tissues.

While specific data on the volume of distribution for diacetolol is limited, the volume of distribution for its parent drug, acebutolol, is approximately 1.2 L/kg.[6]

Distribution into Breast Milk

A significant aspect of diacetolol's distribution is its excretion into breast milk. A case study on a lactating woman receiving acebutolol for hypertension revealed that both acebutolol and diacetolol enantiomers are excreted into breast milk.[7] Notably, the concentrations of diacetolol enantiomers were higher than those of the parent drug.[7] Furthermore, diacetolol was detected in the infant's plasma, indicating that accumulation of the metabolite can occur in nursing infants.[7] This underscores the importance of monitoring infants of mothers treated with acebutolol.

Metabolism

Diacetolol is the product of the hepatic metabolism of acebutolol.[3][6] The metabolic conversion is a critical step in the overall pharmacokinetics of acebutolol.

Metabolic Pathway

The primary metabolic pathway involves the hydrolysis of the amide group of acebutolol to form diacetolol.

Caption: Metabolic conversion of acebutolol to diacetolol.

Excretion

The elimination of diacetolol from the body is primarily handled by the kidneys.

Renal Excretion

Renal elimination is the principal route of excretion for diacetolol.[8] Studies have shown that the renal clearance of diacetolol accounts for approximately two-thirds of its total body clearance.[5] The total urinary excretion of diacetolol is generally greater than that of its parent compound, acebutolol.[9]

Elimination Half-Life

Diacetolol has a significantly longer elimination half-life than acebutolol, which contributes to its sustained therapeutic effect.[1][3] The half-life also differs depending on the route of administration.

Table 2: Pharmacokinetic Parameters of Diacetolol [5]

| Parameter | Intravenous (100 mg) | Oral (100 mg) | Oral (400 mg) | Oral (800 mg) |

| Plasma Half-Life (t½) (hours) | 7.94 ± 0.26 | 12.27 ± 1.00 | 12.82 ± 1.59 | 13.05 ± 1.22 |

| Total Body Clearance (L/h) | 15.9 ± 1.21 | - | - | - |

| Renal Clearance (L/h) | 10.2 ± 0.81 | - | - | - |

The longer plasma half-life after oral administration compared to intravenous administration further supports the hypothesis of a first-pass effect or flip-flop kinetics where the absorption rate is slower than the elimination rate.[5] The overall elimination half-life of diacetolol is generally reported to be between 8 and 13 hours.[3][6]

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a general workflow for a pharmacokinetic study, which is fundamental to deriving parameters like half-life and clearance.

Caption: General experimental workflow for a pharmacokinetic study.

Pharmacokinetics in Special Populations

Renal Impairment

Given that renal excretion is the primary elimination pathway for diacetolol, renal impairment has a significant impact on its pharmacokinetics. In individuals with renal failure, the half-life and elimination rate of diacetolol exhibit up to a 10-fold inter-individual variability, which correlates significantly with creatinine clearance.[8] This necessitates dose adjustments of acebutolol in patients with compromised renal function to avoid accumulation of diacetolol and potential toxicity.

Hepatic Impairment

Since diacetolol is formed through hepatic metabolism of acebutolol, liver disease can also alter its pharmacokinetic profile. A study in rabbits with induced hepatic failure demonstrated that the conversion of acebutolol to diacetolol was inhibited. This suggests that in patients with severe hepatic damage, the formation of the active metabolite may be reduced, potentially affecting the therapeutic outcome.

Conclusion

Diacetolol hydrochloride, the active metabolite of acebutolol, possesses a distinct ADME profile characterized by its formation via extensive first-pass metabolism, a longer elimination half-life than its parent compound, and primary elimination through renal excretion. Its distribution into breast milk and the significant impact of renal and hepatic function on its pharmacokinetics are crucial clinical considerations. The data and experimental methodologies summarized in this guide provide a foundational understanding for researchers and drug development professionals, informing further investigation and optimizing the clinical application of acebutolol.

References

- MBBS NAIJA. (2024, November 10). Pharmacology of Acebutolol (Diacetolol) ; Overview, Pharmacokinetics, Mechanism of action, Uses. YouTube.

- BenchChem. (n.d.). Pharmacokinetics and Metabolism of Diacetolol: A Comprehensive Technical Guide. BenchChem.

- Flouvat, B., Roux, A., Chau, N. P., Viallet, M., Andre-Fouet, X., Woehrle, R., & Gregoire, J. (1981). Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol. European Journal of Clinical Pharmacology, 19(4), 287–292.

- Mostafavi, S. A., Stinson, D. A., Dooly, K., & Jamali, F. (2010). Excretion of Acebutolol and its Major Metabolite Diacetolol into Infant Blood Circulation and the Breast Milk. Iranian Journal of Pharmaceutical Research, 2(3).

- Smith, R. S., Warren, D. J., Renwick, A. G., & George, C. F. (1983). Acebutolol pharmacokinetics in renal failure. British Journal of Clinical Pharmacology, 16(3), 253–258.

- Brown, H. C., Carruthers, S. G., Johnston, G. D., Kelly, J. G., McAinsh, J., McDevitt, D. G., & Shanks, R. G. (1976). Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol. British Journal of Clinical Pharmacology, 3(4), 561–565.

- Gulaid, A. A., James, I. M., Kaye, C. M., & Thomas, R. J. (1981). The pharmacokinetics of acebutolol in man, following the oral administration of acebutolol HCl as a single dose (400 mg), and during and after repeated oral dosing (400 mg, b.d.). Biopharmaceutics & Drug Disposition, 2(2), 103–114.

- Ryan, J. R. (1985). Clinical pharmacology of acebutolol. American Heart Journal, 109(5 Pt 2), 1131–1136.

- Brown, H. C., Carruthers, S. G., Johnston, G. D., Kelly, J. G., McAinsh, J., McDevitt, D. G., & Shanks, R. G. (1976). Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol. PubMed.

- Wikipedia. (2026, January 2). Diacetolol. Wikipedia.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Acebutolol Hydrochloride?.

- Lee, H. S., Kim, S. H., & Lee, M. G. (1995). Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure. Biopharmaceutics & Drug Disposition, 16(6), 463–474.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diacetolol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 4. Observations on the clinical pharmacology and plasma concentrations of diacetolol, the major human metabolite of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. brieflands.com [brieflands.com]

- 8. Acebutolol pharmacokinetics in renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of Diacetolol Hydrochloride Analysis

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Diacetolol hydrochloride. Diacetolol is the major active metabolite of the beta-blocker Acebutolol.[1] A reliable analytical method is paramount for quality control, ensuring the identity, purity, and potency of the drug substance in pharmaceutical formulations. The narrative herein details the logical progression of method development, from stationary and mobile phase selection to the validation of the final procedure according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This includes protocols for forced degradation studies to establish the stability-indicating nature of the assay, ensuring specificity in the presence of potential degradants.

Introduction to Diacetolol Hydrochloride

Diacetolol, chemically known as (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide, is a key metabolite of Acebutolol, a cardioselective beta-adrenergic antagonist.[1][4] Its molecular formula is C₁₆H₂₄N₂O₄, with a molecular weight of 308.37 g/mol for the free base and 344.83 g/mol for the hydrochloride salt.[4][5][6][7] Given its pharmacological relevance, the ability to accurately quantify Diacetolol hydrochloride and separate it from potential impurities and degradation products is critical for pharmaceutical quality assurance. HPLC is the predominant analytical technique for the analysis of beta-blockers due to its high resolution and sensitivity.[8]

Method Development: A Rationale-Driven Approach

The primary objective is to develop a stability-indicating RP-HPLC method capable of separating Diacetolol hydrochloride from byproducts generated under stress conditions.

Analyte Properties and Initial Chromatographic Choices

Diacetolol is a moderately polar molecule featuring an aromatic ring, amide functionalities, and a secondary amine group.[4][5] This chemical profile guides the initial selection of chromatographic components.

-

Stationary Phase Selection: A C18 (L1 packing) column is the quintessential starting point for analyzing beta-blockers.[8] Its hydrophobic nature provides sufficient retention for moderately polar compounds like Diacetolol. The robust and versatile nature of C18 phases makes them ideal for routine quality control. Should co-elution with degradants occur, alternative selectivities, such as a Phenyl-Hexyl column (for enhanced π-π interactions with the aromatic ring) or a polar-embedded column (to improve retention of polar degradants), could be explored.[9] For this protocol, a standard C18 column is selected for its proven efficacy.

-

Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving optimal separation.[10][11][12]

-

Organic Solvent: Acetonitrile (ACN) is chosen over methanol as the organic modifier. ACN typically yields sharper peaks, lower system backpressure, and better UV transparency.[13]

-

Aqueous Phase and pH Control: The presence of a secondary amine makes Diacetolol's retention highly sensitive to pH.[12] To ensure consistent protonation of the amine and prevent peak tailing, the mobile phase must be buffered.[11] A phosphate buffer is a common and effective choice for beta-blocker analysis.[8][14] By maintaining a pH of approximately 3.0, the amine group remains consistently protonated (as an ammonium ion), leading to symmetrical peaks and reproducible retention times on a silica-based C18 column.

-

Elution Mode: An initial gradient elution is recommended during development to quickly screen for the presence of any late-eluting impurities or degradants.[15] Based on the results, a final isocratic method can be optimized for simplicity and robustness in a routine QC environment.

-

-

Detection Wavelength (λmax): To ensure maximum sensitivity, the detection wavelength should be set at the maximum absorbance (λmax) of Diacetolol. This is determined by scanning a dilute solution of the analyte in the mobile phase using a UV-Vis spectrophotometer or a Diode Array Detector (DAD). For beta-blockers, this wavelength is often found in the 220-240 nm range.[16][17] For this method, a wavelength of 235 nm is selected.

Figure 1: A schematic workflow for the logical development of an HPLC method.

Experimental Protocols

Protocol 1: Final Optimized HPLC Method

This protocol outlines the finalized chromatographic conditions for the analysis of Diacetolol hydrochloride.

| Parameter | Condition |

| Instrument | HPLC System with UV or DAD Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (L1) |

| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

-

Buffer Preparation (25mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase Preparation: Mix 350 mL of Acetonitrile with 650 mL of the prepared phosphate buffer. Degas the solution by sonication or vacuum filtration.

Protocol 2: Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Diacetolol hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability.

-

Sample Preparation (from a hypothetical tablet formulation):

-

Weigh and finely powder no fewer than 20 tablets.

-

Transfer a quantity of powder equivalent to 25 mg of Diacetolol hydrochloride into a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a theoretical concentration of 1000 µg/mL.

-

Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

-

Protocol 3: Forced Degradation Studies

Forced degradation (stress testing) is performed to demonstrate the stability-indicating capability of the method.[18][19] The objective is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants are detected and separated from the main analyte peak.[20]

-

Preparation: For each stress condition, transfer 5 mL of the Standard Stock Solution (1000 µg/mL) into a separate flask.

-

Stress Application:

-

Acid Hydrolysis: Add 5 mL of 0.1 N HCl. Heat in a water bath at 80°C for 4 hours.

-

Base Hydrolysis: Add 5 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Add 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.

-

Thermal Degradation: Expose the solid drug powder to 105°C in a hot air oven for 24 hours. Then, prepare a 100 µg/mL solution.

-

Photolytic Degradation: Expose a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20]

-

-

Post-Stress Processing:

-

Cool all heated solutions to room temperature.

-

Neutralize the acid-stressed sample with 0.1 N NaOH and the base-stressed sample with 0.1 N HCl.

-

Dilute each stressed sample with the mobile phase to a final theoretical concentration of 100 µg/mL.

-

-

Analysis: Inject the control (unstressed) and all stressed samples into the HPLC system. Analyze the chromatograms to confirm peak purity of the Diacetolol peak and ensure adequate resolution from any degradation products.

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to prove its suitability for the intended purpose.[21] The following performance characteristics should be evaluated.[2][22]

Figure 2: Flow diagram of the analytical method validation process.

-

Specificity: Analyze samples from forced degradation studies. The method is specific if the Diacetolol peak is free from interference from degradants, impurities, or placebo components. Peak purity analysis using a DAD is essential.

-

Linearity: Prepare a series of solutions ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

-

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine instrumentally based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase pH ± 0.2, ACN composition ± 2%, column temperature ± 5°C, flow rate ± 0.1 mL/min) and observe the effect on system suitability parameters. The results should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Results and Data Presentation

All validation data should be compiled into tables for clear interpretation.

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | ≥ 2000 | 7800 |

| %RSD (n=6 injections) | ≤ 1.0% | 0.45% |

Table 2: Linearity and Range

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Range | 50 - 150 µg/mL | Confirmed |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Y-intercept | Report | 1250 |

Table 3: Accuracy (Recovery) Study

| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80.1 | 79.5 | 99.3% |

| 100% | 100.2 | 100.5 | 100.3% |

| 120% | 120.3 | 119.8 | 99.6% |

| Mean % Recovery | 98.0 - 102.0% | 99.7% |

Table 4: Precision Study Results

| Precision Type | %RSD | Acceptance Criteria |

|---|---|---|

| Repeatability (n=6) | 0.62% | ≤ 2.0% |

| Intermediate (n=12) | 0.88% | ≤ 2.0% |

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and effective for the quantitative analysis of Diacetolol hydrochloride. The comprehensive validation study demonstrates that the method possesses a high degree of specificity, linearity, accuracy, and precision. The successful separation of the parent drug from its degradation products in forced degradation studies confirms the stability-indicating nature of the assay. This robust and reliable method is well-suited for routine quality control analysis and stability studies of Diacetolol hydrochloride in bulk drug and pharmaceutical dosage forms.

References

- precisionFDA. (n.d.). DIACETOLOL HYDROCHLORIDE.

- Restek. (n.d.). HPLC Column Selection Guide.

-

Ansari, S., & Ghorbani, M. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science. Retrieved from [Link]

- Agilent Technologies. (2012). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns.

-

National Center for Biotechnology Information. (n.d.). Diacetolol. PubChem. Retrieved from [Link]

- precisionFDA. (n.d.). DIACETOLOL HYDROCHLORIDE, (R)-.

-

CAS. (n.d.). Diacetolol hydrochloride. CAS Common Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Comparative HPLC methods for β-blockers separation. Retrieved from [Link]

- American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Artis Standards. (n.d.). Diacetolol Hydrochloride.

-

AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

- Pharmacy Monk. (2025). How to Prepare and Optimise HPLC Mobile Phases.

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.

-

European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

- PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Labmate Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). A PRECISE RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DIAZEPAM.

-

ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acebutolol Hydrochloride. PubChem. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.

-

PubMed. (2006). Optimization of mobile phase in the separation of beta-blockers by HPLC. Retrieved from [Link]

-

European Journal of Pharmacology. (1982). Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol. Retrieved from [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD OF ACEBUTALOL. Retrieved from [Link]

- Journal of Drug Delivery and Therapeutics. (2023). Development and Validation of HPLC Method for Estimation of Some Active Analytes.

Sources

- 1. Pharmacological properties of diacetolol (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Diacetolol | C16H24N2O4 | CID 50894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Diacetolol Hydrochloride [artis-standards.com]

- 8. academic.oup.com [academic.oup.com]

- 9. agilent.com [agilent.com]

- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. mastelf.com [mastelf.com]

- 14. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

- 16. ajpamc.com [ajpamc.com]

- 17. ijbpas.com [ijbpas.com]

- 18. ajpsonline.com [ajpsonline.com]

- 19. rjptonline.org [rjptonline.org]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. database.ich.org [database.ich.org]

- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols for the Use of Diacetolol Hydrochloride as a Reference Standard

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper use of Diacetolol hydrochloride as an analytical reference standard. Diacetolol is the primary and pharmacologically active metabolite of the cardioselective β-adrenergic receptor blocker, Acebutolol.[1][2][3] As such, a well-characterized Diacetolol hydrochloride reference standard is indispensable for the accurate quantification of the active moiety in biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies of Acebutolol.[1] This guide details the physicochemical properties, handling, and storage of the standard, and provides validated, step-by-step protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and identity confirmation via UV-Vis Spectroscopy, in line with established analytical method validation principles.[4][5]

Introduction: The Role of Diacetolol in Pharmaceutical Analysis

Diacetolol, the N-acetyl metabolite of Acebutolol, is not an inert byproduct; it is an active pharmacological agent that contributes significantly to the overall therapeutic effect of the parent drug.[2][6] It exhibits β1-selectivity and intrinsic sympathomimetic activity (ISA), similar to Acebutolol.[1][2] Therefore, to fully understand the pharmacokinetics and pharmacodynamics of Acebutolol, one must accurately quantify the concentration of Diacetolol in biological fluids over time.[7][8]

The use of a high-purity, certified reference standard is the bedrock of any quantitative analytical method. It ensures that the measurements are accurate, reproducible, and traceable, which is a non-negotiable requirement for regulatory submissions and reliable scientific research.[9][10] This application note is designed to serve as a practical guide to integrating Diacetolol hydrochloride into a rigorous analytical workflow.

Characterization of the Reference Standard

A Diacetolol hydrochloride reference standard must be a thoroughly characterized material. The Certificate of Analysis (CoA) provided by the supplier is the primary source of this information, but the following tables summarize the expected physicochemical properties and quality control specifications.

Table 1: Physicochemical Properties of Diacetolol Hydrochloride

| Property | Value |

| Chemical Name | N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide hydrochloride |

| Synonyms | Acebutolol Impurity B, Acetylacebutolol HCl[11][12] |

| Molecular Formula | C₁₆H₂₄N₂O₄ · HCl[11][13] |

| Molecular Weight | 344.83 g/mol [13] |

| CAS Number | 73899-76-0 (for hydrochloride); 22568-64-5 (for free base)[1][12][14] |

| Appearance | White to off-white solid or crystalline powder[1] |

| Solubility | Soluble in methanol and ethanol[1] |

Table 2: Typical Quality Control Specifications

| Test | Specification | Rationale |

| Identity (IR, NMR) | Conforms to structure | Confirms the molecular structure is correct. |

| Purity (HPLC) | ≥ 98.0% | Ensures that the standard is free from significant impurities that could affect quantitative accuracy. |

| Loss on Drying | ≤ 1.0% | Quantifies the amount of volatile matter (e.g., water or residual solvent). |

| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic impurities. |

| Heavy Metals | ≤ 20 ppm | Ensures the absence of heavy metal contamination from the manufacturing process. |

Storage, Handling, and Solution Stability

The integrity of a reference standard is paramount and is directly dependent on proper storage and handling.

-

Long-Term Storage: The solid material should be stored in tightly sealed, light-resistant containers at recommended temperatures, typically -20°C or -80°C, to minimize degradation.[15]

-

Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. All handling should be performed in a clean, dry environment using calibrated weighing equipment.

-

Stock Solution Preparation: Stock solutions should be prepared in a suitable solvent (e.g., HPLC-grade methanol) using Class A volumetric glassware. It is recommended to use a solvent in which the compound has demonstrated stability.

-

Solution Stability: The stability of stock solutions is not indefinite. It is critical to establish both short-term (bench-top) and long-term (storage) stability.[9] Stock solutions are often stable for up to 6 months when stored at -80°C or for 1 month at -20°C, protected from light.[15] Always verify stability for your specific solvent and concentration conditions.

Workflow for Bioanalytical Quantification

The primary application of a Diacetolol hydrochloride reference standard is in the development and validation of methods to quantify the analyte in biological samples, such as human plasma. This workflow is a cornerstone of clinical pharmacology studies.

Caption: General workflow for quantifying Diacetolol in plasma.

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quantification of Diacetolol.[1] The following protocol describes a robust, stability-indicating HPLC method suitable for quantifying Diacetolol hydrochloride in the presence of its parent drug, Acebutolol, and potential degradation products. This protocol must be fully validated by the end-user according to ICH guidelines.[5][16]

Instrumentation and Chromatographic Conditions

Table 3: HPLC System Parameters

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Welchrom)[17] |

| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)[17] |

| Flow Rate | 1.0 mL/min[17] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 235 nm[17] |

Reagent and Standard Preparation

-

Buffer Preparation (10 mM KH₂PO₄, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the prepared buffer and HPLC-grade acetonitrile in a 50:50 volume ratio. Degas the solution by sonication or helium sparging before use.

-

Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Diacetolol hydrochloride reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Experimental Workflow: HPLC Analysis

Caption: Step-by-step HPLC analysis workflow.

Method Validation Parameters

A trustworthy protocol is a validated one. The following parameters must be assessed.[4][18]

-

System Suitability: Before analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

-

Linearity: Analyze the prepared calibration standards. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[18]

-